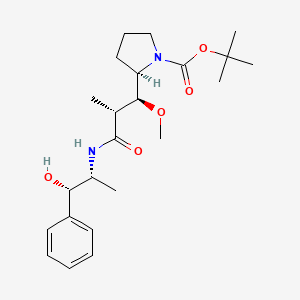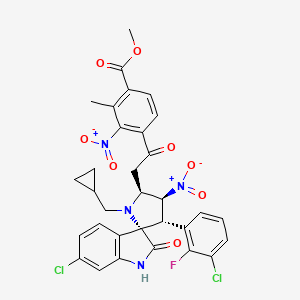![molecular formula C20H27NO3 B12367521 (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[97002,806,8012,16]octadec-4-ene-4-carbonitrile is a complex organic molecule characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically begins with the construction of the core structure through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups, methylation, and the incorporation of deuterium atoms. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and bioavailability. Pathways involved include modulation of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile: Similar structure but lacks deuterium atoms.
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of deuterium atoms in (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile makes it unique. Deuterium can influence the compound’s chemical properties, such as reaction rates and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i2D3 |
InChI Key |
KVJXBPDAXMEYOA-FBIDWCRQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CC(=C([C@@H]3[C@]1(O3)CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)O)C#N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


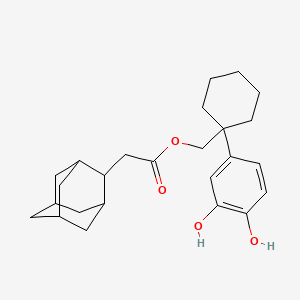
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

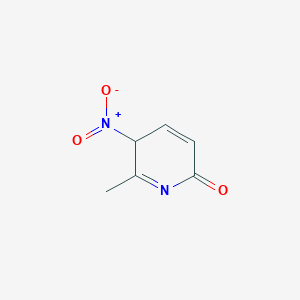

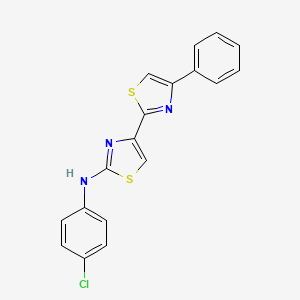
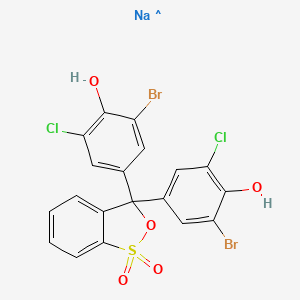
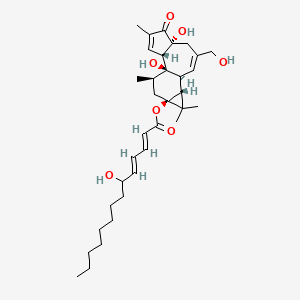
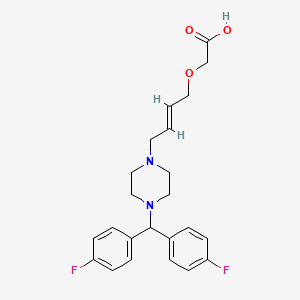
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
